3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol This compound is characterized by a pyridine ring substituted with a benzyloxy group and a prop-2-yn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 4-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Alkyne Formation: The prop-2-yn-1-ol moiety can be introduced through a Sonogashira coupling reaction. This involves reacting the benzyloxy-substituted pyridine with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance binding affinity to certain molecular targets, while the alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with the benzyloxy group at a different position on the pyridine ring.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-ol moiety but with different substituents on the aromatic ring.
Uniqueness
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the benzyloxy group and the prop-2-yn-1-ol moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
3-(4-phenylmethoxypyridin-3-yl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-10-4-7-14-11-16-9-8-15(14)18-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,17H,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDPXJYMLQHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242855 | |
Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-96-7 | |
Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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